molecular formula C19H24N4O3 B5573301 4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone

4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone

Cat. No.: B5573301
M. Wt: 356.4 g/mol
InChI Key: OYQXVPJEVOBKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.18484064 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Piperazine Derivatives

Chemical Characterization and Pharmacological Potential Piperazine derivatives, characterized by their unique chemical structure, are extensively studied for their pharmacological potential. The research often focuses on their binding affinity to various receptors in the brain, exploring their therapeutic potential for treating neurological disorders. For example, studies on compounds like WAY-100635 demonstrate its application in positron emission tomography (PET) to study 5-HT1A receptors in the human brain, offering insights into the neurochemical basis of psychiatric disorders (Osman et al., 1996).

Metabolic Pathways and Drug Development Understanding the metabolism of piperazine derivatives is crucial in drug development. Research in this area explores how these compounds are processed in the body, identifying major metabolic pathways and metabolites. This information is vital for predicting drug interactions, side effects, and therapeutic efficacy. For instance, the study of the metabolism and disposition of SB-649868, a novel orexin receptor antagonist, provides valuable data for developing treatments for insomnia (Renzulli et al., 2011).

Novel Psychoactive Substances and Public Health The emergence of novel psychoactive substances (NPS) has posed significant challenges to public health. Piperazine derivatives, such as BZP and TFMPP, have been studied for their psychoactive effects, abuse potential, and associated health risks. Research in this domain aims to inform policy-making, regulatory actions, and therapeutic interventions to mitigate the adverse effects of NPS use on individuals and communities (Lin et al., 2011).

Properties

IUPAC Name

4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-9-5-4-8-15(16)23-11-10-22(13-18(23)24)12-17-20-19(26-21-17)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXVPJEVOBKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2=O)CC3=NOC(=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.